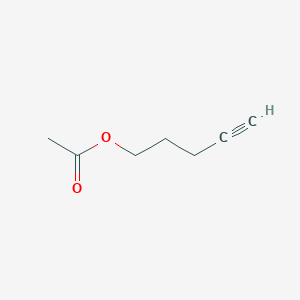

4-Pentyn-1-YL acetate

Description

Significance and Research Context in Acetylenic Ester Chemistry

The significance of 4-pentyn-1-yl acetate (B1210297) in contemporary research lies in its role as a key intermediate in the synthesis of biologically active natural products and other target molecules. Its structural framework is readily incorporated into larger, more complex structures, serving as a linchpin in convergent synthetic strategies.

A notable application is in the total synthesis of complex natural products. For instance, 4-pentyn-1-yl acetate is a commercially available starting material for the enantioselective total synthesis of (+)-Vibsanin A, a compound characterized by an 11-membered ring and piscicidal activity. jst.go.jp In this synthesis, the acetate serves to protect the hydroxyl group while the terminal alkyne undergoes transformations. jst.go.jp Similarly, the precursor, 4-pentyn-1-ol (B147250), is the starting point for the divergent and enantioselective total synthesis of (+)-ieodomycins A and B, which are known for their antimicrobial activities. acs.org The synthesis involves converting the alcohol to an aldehyde and then engaging the alkyne in carboalumination and coupling reactions. acs.org

Furthermore, this compound and its derivatives are instrumental in the synthesis of insect pheromones. The dianion of its parent alcohol, 4-pentyn-1-ol, is used in the synthesis of (Z)-7-hexadecen-1-yl acetate, the sex attractant of the pink bollworm moth, a major agricultural pest. ias.ac.in The alkyne moiety is crucial for building the carbon chain, which is later hydrogenated to form the specific (Z)-alkene required for biological activity. ias.ac.in It is also a precursor in the synthesis of components of the sex pheromone for the moth Stathmopoda masinissa. researchgate.net These examples highlight the compound's value in creating high-value, stereochemically defined molecules for applications in agriculture and chemical ecology.

Historical Development and Evolution of Synthetic Approaches to Alkynyl Esters

The synthesis of alkynyl esters, including this compound, has evolved considerably over time, moving from classical methods to more sophisticated and efficient modern protocols.

Historically, a straightforward approach to synthesizing a compound like this compound involves the esterification of the corresponding alkynyl alcohol. The precursor, 4-pentyn-1-ol, can be prepared through various classical organic reactions, such as the reaction of tetrahydrofurfuryl chloride with a strong base like lithium amide in liquid ammonia. orgsyn.org Once the alkynyl alcohol is obtained, it can be readily acetylated using standard procedures to yield the final ester.

Over the decades, more general and versatile methods for preparing alkynyl esters have been developed. In the late 1980s, a method for preparing alkynyl carboxylates using alkynyl(phenyl)iodonium tosylates was reported, showcasing the use of polyvalent iodine reagents to transfer the alkyne group to a carboxylate. acs.orgmdpi.com

The late 20th and early 21st centuries saw the rise of transition-metal-catalyzed reactions, which revolutionized synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, became cornerstone methods for alkene and oligoene synthesis. pnas.org These strategies often involve the elementometalation of alkynes followed by coupling, providing highly stereoselective routes to complex unsaturated esters, such as conjugated dienoic and trienoic esters. pnas.org While not a direct synthesis of this compound itself, these methods represent the evolution of creating complex esters from alkyne precursors.

More recent innovations have focused on efficiency and functional group tolerance. A general protocol for synthesizing esters from terminal alkynes was developed involving the generation of alkynyl boronate intermediates, which are then oxidized in the presence of an alcohol. researchgate.net This represents the first example of C(sp)–B bond oxidation for this purpose and demonstrates broad substrate scope. researchgate.net Another modern, one-pot approach allows for the selective synthesis of alkynyl esters directly from readily available β-keto esters using specific bases like lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). nih.gov These advanced methods provide chemists with powerful tools for the efficient construction of diverse alkynyl esters.

Foundational Structural Elements and Inherent Reactivity Principles

The chemical behavior of this compound is dictated by its two primary functional groups: a terminal alkyne and an acetate ester. The molecule consists of a five-carbon aliphatic chain where one terminus is a carbon-carbon triple bond (C-1 and C-2) and the other is an oxygen atom of an acetate group linked at C-5. alfa-chemistry.comsigmaaldrich.com

| Property | Data |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | Pent-4-yn-1-yl acetate |

| CAS Number | 14604-46-7 |

| Appearance | Solid |

Data sourced from multiple chemical suppliers and databases. alfa-chemistry.comsigmaaldrich.com

The reactivity of this compound is a direct consequence of these structural features:

The Terminal Alkyne: The most significant feature of the alkyne group is the presence of a weakly acidic proton on the terminal carbon (sp-hybridized C-H bond). wikipedia.org This proton can be removed by a strong base, such as sodium amide (NaNH₂) or organolithium reagents, to form a potent carbon nucleophile known as an acetylide anion. wikipedia.orgucalgary.ca This acetylide is highly effective in forming new carbon-carbon bonds via Sₙ2 reactions with primary alkyl halides. ucalgary.camsu.edu The carbon-carbon triple bond itself is a region of high electron density and can undergo a variety of addition reactions, including hydrogenation to form either an alkene or an alkane, hydration to yield a ketone (via an enol intermediate), and halogenation. msu.edumasterorganicchemistry.com It is also a key participant in powerful transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which joins the alkyne to aryl or vinyl halides. wikipedia.orgbeilstein-journals.org

The Acetate Ester: The acetate group functions primarily as a protecting group for the primary alcohol. It is relatively stable under neutral conditions and during many reactions targeting the alkyne moiety, such as metallation and some coupling reactions. The ester can be readily cleaved (deprotected) via hydrolysis under either acidic or basic conditions to reveal the primary hydroxyl group (-OH). This liberated alcohol can then be used in subsequent synthetic steps, such as oxidation to an aldehyde or carboxylic acid, or conversion to a better leaving group for nucleophilic substitution.

The bifunctional nature of this compound allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains intact, providing a powerful tool for the controlled, stepwise assembly of complex organic molecules.

Synthetic Methodologies for this compound and Related Alkynol Acetates

The synthesis of this compound, an acetylenic ester, is primarily achieved through the esterification of its corresponding alcohol, 4-pentyn-1-ol. This process can be approached through several synthetic routes, including direct acylation and catalyst-mediated reactions. The preparation of the pivotal intermediate, 4-pentyn-1-ol, is a critical first step in these synthetic sequences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNIPEZTZSRYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452427 | |

| Record name | 4-PENTYN-1-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14604-46-7 | |

| Record name | 4-PENTYN-1-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Pentyn 1 Yl Acetate

Alkyne Functional Group Transformations

The terminal alkyne group in 4-pentyn-1-yl acetate (B1210297) is a versatile handle for a variety of chemical reactions. Its transformations are often facilitated by transition metal catalysts, which can activate the triple bond towards nucleophilic attack or rearrangement, leading to the formation of new cyclic and acyclic structures.

Metal-Catalyzed Cycloisomerization Reactions

Intramolecular cyclization of 4-pentyn-1-yl acetate, promoted by various metal catalysts, provides an efficient route to cyclic compounds. The outcome of these reactions is highly dependent on the nature of the metal catalyst, its ligands, and the reaction conditions.

Table 1: Representative Conditions for Palladium(II)-Catalyzed Cycloisomerization of Alkynyl Systems

| Catalyst | Ligand | Solvent | Temperature (°C) | Product Type | Reference |

| Pd(OAc)₂ | bbeda | Toluene | 80 | Azacycles | acs.org |

| Pd(OAc)₂ | PPh₃ | Acetic Acid | 60-80 | Bicyclic Compounds | acs.org |

This table is illustrative and based on analogous systems, as direct experimental data for this compound is not available.

Gold(I) catalysts, particularly those with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the cyclization of alkynes. The high affinity of gold(I) for alkynes facilitates their activation towards intramolecular nucleophilic attack. For this compound, a gold(I) catalyst would coordinate to the alkyne, rendering it susceptible to attack by the carbonyl oxygen of the acetate group. This can lead to the formation of various heterocyclic products through different reaction pathways, including rearrangements monash.edunih.gov. Studies on similar cyclopropyl (B3062369) alkynyl acetates have demonstrated the versatility of gold catalysis in forming 5-, 6-, and 7-membered carbocycles under mild conditions uzh.ch.

Table 2: Examples of Gold(I)-Catalyzed Cycloisomerization of Alkynyl Acetates

This table is based on data from analogous alkynyl acetate systems.

Copper(I) catalysts are also effective in promoting the cyclization of alkynes. While often employed in the context of coupling reactions, copper(I) can catalyze intramolecular transformations. For this compound, a copper(I) catalyst could facilitate a cyclization pathway, potentially leading to the formation of substituted furans or other oxygen-containing heterocycles. The mechanism would likely involve the coordination of the copper(I) to the alkyne, followed by intramolecular nucleophilic attack. The specific outcome can be influenced by the choice of ligands and reaction conditions nih.govrsc.orgresearchgate.net.

Table 3: General Conditions for Copper(I)-Catalyzed Cyclization of Unsaturated Systems

This table presents general conditions for copper-catalyzed cyclizations of related systems due to the lack of specific data for this compound.

Tungsten carbonyl complexes, such as W(CO)₆, can promote the cycloisomerization of alkynols and related compounds. Computational studies on the closely related 4-pentyn-1-ol (B147250) have provided significant insight into the mechanism of tungsten-catalyzed cycloisomerization nih.govresearchgate.net. These studies suggest that in the absence of a catalyst, the activation barrier for cycloisomerization is very high. However, a tungsten pentacarbonyl fragment, generated from W(CO)₆, can catalyze the reaction by stabilizing a key vinylidene intermediate, thereby lowering the activation barrier nih.gov. The reaction is predicted to proceed via a complex multi-step mechanism with a preference for endo-cycloisomerization nih.govresearchgate.net. It is expected that this compound would follow a similar reaction pathway. The presence of a solvent molecule, such as THF, can also play a crucial role in the reaction mechanism acs.org.

Table 4: Calculated Activation Barriers for Tungsten-Catalyzed Cycloisomerization of 4-Pentyn-1-ol

| Reaction Pathway | Catalyst | Rate-Determining Barrier (kcal/mol) | Selectivity | Reference |

| endo-Cycloisomerization | W(CO)₅ | 26 | Favored | nih.gov |

| exo-Cycloisomerization | W(CO)₅ | 47 | Disfavored | nih.gov |

| Uncatalyzed Cycloisomerization | None | ~50-55 | Not observed | nih.gov |

This data is from computational studies on the analogous compound 4-pentyn-1-ol.

Hydration and Hydrofunctionalization Reactions

The terminal alkyne of this compound can undergo hydration and other hydrofunctionalization reactions, which involve the addition of H-X across the triple bond. These reactions are typically catalyzed by metal complexes and are fundamental transformations in organic synthesis.

The hydration of terminal alkynes, including the alkyne moiety in this compound, typically follows Markovnikov's rule to yield methyl ketones organic-chemistry.org. This transformation can be catalyzed by a variety of metal salts and complexes, including those of mercury(II), gold(I), platinum(II), and first-row transition metals like cobalt and iron bohrium.comresearchgate.netdatapdf.comacs.org. The reaction is atom-economical, utilizing water as a reagent. The choice of catalyst is crucial to avoid the use of toxic mercury salts and to achieve high yields and functional group tolerance datapdf.com.

Hydrofunctionalization encompasses a broader range of reactions where an E-H bond (E = heteroatom or carbon) is added across the alkyne. This includes processes like hydrosilylation, hydroamination, and hydroalkoxylation researchgate.netoaepublish.comresearchgate.netmdpi.comchemrxiv.org. These reactions provide access to a wide array of functionalized vinyl derivatives. The regioselectivity and stereoselectivity of these additions are controlled by the choice of catalyst and reaction conditions.

Table 5: Common Catalysts for the Hydration of Terminal Alkynes

| Catalyst System | Reaction Conditions | Product | Reference |

| AuCl/MeOH | Mild conditions | Methyl Ketone | organic-chemistry.org |

| Water-soluble Co(III) porphyrin | Aqueous media | Methyl Ketone | datapdf.com |

| PtCl₂(P(m-C₆H₄SO₃Na)₃)₂ | Water | Methyl Ketone | acs.org |

| TfOH | Trifluoroethanol | Methyl Ketone | organic-chemistry.org |

This table provides examples of catalyst systems used for the hydration of terminal alkynes in general.

Ester Functional Group Reactions

The acetate group in this compound can undergo selective transformations, such as hydrolysis and transesterification, providing access to the corresponding alcohol or other esters while preserving the alkyne functionality.

The selective cleavage of the ester bond in this compound can be achieved under both chemical and enzymatic conditions. Acid- or base-catalyzed hydrolysis will yield 4-pentyn-1-ol. Enzymatic hydrolysis, often employing lipases such as Candida antarctica lipase (B570770) B (CALB), offers a milder and often more selective alternative. nih.govfrontiersin.orgresearchgate.netnih.gov

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with an alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. dntb.gov.ua

Table 4: Conditions for Selective Hydrolysis and Transesterification of this compound

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O, heat | 4-pentyn-1-ol |

| Base-catalyzed Hydrolysis | NaOH, H₂O/EtOH | 4-pentyn-1-ol |

| Enzymatic Hydrolysis | Candida antarctica lipase B (CALB), phosphate (B84403) buffer | 4-pentyn-1-ol |

| Transesterification | CH₃OH, NaOCH₃ (cat.) | 4-pentyn-1-yl methyl carbonate |

This table outlines common methods for the selective transformation of the ester group in this compound.

The bifunctional nature of this compound allows for its derivatization at either the alkyne or the ester group for various applications. For analytical purposes, such as gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.govgcms.cztaylorfrancis.com The hydroxyl group of the parent alcohol, 4-pentyn-1-ol, can be converted to a silyl (B83357) ether or another ester to improve its chromatographic behavior.

In synthetic chemistry, this compound and its derivatives are valuable intermediates. A notable application is in the synthesis of insect pheromones. jales.orgnyxxb.cnnih.govnih.gov For example, the carbon chain of this compound can be extended via coupling reactions at the alkyne, followed by partial reduction of the triple bond to a Z-alkene, a common structural motif in lepidopteran pheromones.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like 4-pentyn-1-yl acetate (B1210297) spectrabase.comnih.gov. In a typical GC-MS analysis, the compound is vaporized and separated from other components on a capillary column before entering the mass spectrometer scispace.com.

Upon entering the mass spectrometer, the 4-pentyn-1-yl acetate molecules are commonly ionized by electron impact (EI), which involves bombarding the sample with high-energy electrons. This process is highly energetic and often causes the molecular ion (the intact molecule with one electron removed) to break apart into smaller, characteristic fragment ions chemguide.co.ukacdlabs.com. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of the molecular ion and its various fragments.

For this compound (C₇H₁₀O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 126.15. While a specific, publicly available spectrum for this compound is noted, the fragmentation pattern can be predicted based on the known behavior of alkyl acetates nih.govlibretexts.org. The most prominent fragments are typically formed through cleavage of the bonds adjacent to the carbonyl group libretexts.org.

A table of expected prominent ions in the electron ionization mass spectrum of this compound is provided below.

| m/z Value | Proposed Fragment Ion | Formula of Ion | Common Fragmentation Pathway |

| 126 | Molecular Ion | [C₇H₁₀O₂]⁺ | Initial ionization |

| 67 | Pentynyl Cation | [C₅H₇]⁺ | Loss of acetic acid (CH₃COOH) |

| 66 | Pentynyl Radical Cation | [C₅H₆]⁺ | McLafferty-type rearrangement with loss of acetic acid |

| 43 | Acetylium Ion | [CH₃CO]⁺ | Cleavage of the ester C-O bond (base peak) |

This table is generated based on established fragmentation patterns for alkyl acetates and alkynes.

Low-Energy MS-MS for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS-MS), particularly utilizing low-energy collision-induced dissociation (CID), is a powerful method for elucidating the fragmentation pathways of a selected precursor ion acs.orgnih.gov. In this technique, the molecular ion of this compound (m/z 126) would be isolated and then subjected to collisions with an inert gas. The resulting product ions provide detailed information about the molecule's connectivity cdnsciencepub.comresearchgate.net.

For protonated this compound, [M+H]⁺, formed under soft ionization conditions like chemical ionization (CI) or electrospray ionization (ESI), two primary fragmentation pathways are anticipated cdnsciencepub.com:

Loss of Acetic Acid : The most common pathway for protonated alkyl acetates involves the elimination of a neutral acetic acid molecule (CH₃COOH, 60 Da). This occurs via cleavage of the alkyl carbon-oxygen bond, leading to the formation of a pentynyl carbocation [C₅H₇]⁺ at m/z 67 cdnsciencepub.com.

Formation of the Acylium Ion : A second pathway involves the cleavage of the acyl carbon-oxygen bond. This fragmentation is less common for higher acetates under low-energy conditions but can lead to the formation of the protonated acetic acid ion [CH₃COOH₂]⁺ or the acetylium ion [CH₃CO]⁺ at m/z 43 cdnsciencepub.com.

These distinct fragmentation routes allow for the unambiguous structural confirmation of the acetate and the pentynyl moieties within the molecule.

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. It measures the absorption of microwave radiation corresponding to transitions between rotational energy levels, which are highly sensitive to the molecule's geometry and mass distribution uni-kiel.de.

While a specific microwave spectroscopy study for this compound has not been published, extensive research on the closely related precursor molecule, 4-pentyn-1-ol (B147250), provides significant insight into the likely conformational landscape nist.govnist.gov. In the study of 4-pentyn-1-ol, two distinct conformers were identified and characterized in the gas phase. These conformers differ in the dihedral angles along the carbon backbone. It is highly probable that this compound would adopt a similar set of conformations, dominated by staggering of the C-C bonds to minimize steric hindrance.

Studies on similar molecules, such as n-pentyl acetate, have also successfully used microwave spectroscopy to identify multiple conformers present in a supersonic jet expansion researchgate.netresearchgate.net. For this compound, the key conformational variables would be the torsion around the C-C bonds of the pentyl chain and the orientation of the acetate group.

The rotational constants determined for the two observed conformers of the analogue 4-pentyn-1-ol are presented below.

| Parameter | Conformer ag+g+ | Conformer ag+a |

| A / MHz | 9133.43(1) | 13442.22(2) |

| B / MHz | 1637.3887(8) | 1317.842(1) |

| C / MHz | 1461.2188(8) | 1243.619(1) |

Data sourced from a microwave spectroscopy study of 4-pentyn-1-ol, a structural analogue of this compound. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, which are typically systems of conjugated π-electrons researchgate.netresearchgate.net.

This compound possesses two main functional groups: an ester (acetate) and a terminal alkyne (carbon-carbon triple bond). Neither of these groups constitutes a strong chromophore for absorption in the standard UV-Vis range (200-800 nm).

Ester Group : Simple, non-conjugated esters like ethyl acetate exhibit weak absorption due to n → π* transitions, which occurs at wavelengths below 200 nm, in the vacuum ultraviolet (VUV) region science-softcon.de.

Terminal Alkyne Group : An isolated carbon-carbon triple bond also absorbs in the VUV region and does not produce a signal in a conventional UV-Vis spectrum science-softcon.de.

Because this compound lacks any significant conjugation between its functional groups, it is not expected to show any appreciable absorbance in the 200-800 nm range. The compound would be considered transparent in a standard UV-Vis spectroscopic analysis. Any potential weak electronic transitions would be shifted to much shorter wavelengths, outside the typical analytical window.

Computational and Theoretical Chemistry Insights into 4 Pentyn 1 Yl Acetate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The foundation of a computational investigation into 4-pentyn-1-yl acetate (B1210297) lies in the accurate calculation of its molecular geometry and electronic structure. These calculations provide essential information about bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic molecules due to its favorable balance of computational cost and accuracy. nih.govreddit.com For a molecule like 4-pentyn-1-yl acetate, a common approach would involve geometry optimization using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT. inpressco.com

The choice of basis set is crucial for obtaining reliable results. A frequently employed basis set for molecules of this size is the Pople-style basis set, such as 6-31G(d,p). figshare.com This basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) to describe the anisotropy of the electron density more accurately. For more precise calculations of electronic properties, larger basis sets like 6-311++G(d,p) or aug-cc-pVTZ, which include diffuse functions to better represent loosely bound electrons, could be utilized.

The selection of the functional and basis set would be guided by the specific properties being investigated. For instance, while B3LYP/6-31G(d,p) is often sufficient for geometry optimization, more demanding calculations of reaction barriers or excited states might necessitate more advanced functionals or larger basis sets. acs.org

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C≡C | 1.21 Å |

| C-C (alkyne) | 1.46 Å | |

| C-O (ester) | 1.35 Å | |

| C=O (ester) | 1.22 Å | |

| Bond Angle | C-C-O (ester) | 111.5° |

| O-C=O (ester) | 124.0° | |

| C≡C-H | 179.5° |

Note: The data in this table is hypothetical and serves as an illustration of the type of results obtained from DFT calculations. Actual values would require a specific computational study.

Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, which are derived directly from theoretical principles without empirical parameters, offer a hierarchy of accuracy. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy than DFT for certain properties, particularly those sensitive to electron correlation, but at a significantly greater computational expense. researchgate.net These high-level ab initio methods are often used to benchmark the performance of more computationally efficient methods like DFT for smaller, related molecules. researchgate.net

Semi-empirical methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iquni-muenchen.de These methods are much faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescale phenomena like molecular dynamics. researchgate.net However, their accuracy is generally lower and depends on the quality of the parameterization for the specific types of molecules being studied. scribd.comnih.gov For a molecule like this compound, semi-empirical methods could be useful for initial conformational searches or for providing a qualitative picture of its electronic structure. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining molecular structure. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles. This method, typically employed in conjunction with DFT (e.g., B3LYP functional and a suitable basis set), can predict the ¹H and ¹³C chemical shifts of this compound. mdpi.com

The process involves first optimizing the molecular geometry and then performing a GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data can help to confirm structural assignments and understand the relationship between electronic structure and the observed NMR spectrum. researchgate.net The characteristic chemical shift of the terminal alkyne proton is influenced by the magnetic anisotropy of the triple bond, a feature that can be accurately modeled by these computational methods. libretexts.org

Table 2: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated (GIAO/B3LYP) | Experimental (Hypothetical) |

| H (alkyne) | 2.1 | 2.0 |

| H (CH₂ next to alkyne) | 2.3 | 2.2 |

| H (CH₂ next to oxygen) | 4.1 | 4.0 |

| H (CH₃ of acetate) | 2.0 | 1.9 |

| C (alkyne, terminal) | 70.0 | 69.5 |

| C (alkyne, internal) | 83.0 | 82.5 |

| C (ester C=O) | 171.0 | 170.5 |

| C (CH₃ of acetate) | 21.0 | 20.8 |

Note: The data in this table is for illustrative purposes. A strong correlation between calculated and experimental values would validate the computational model.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of this compound. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)).

The output of a frequency calculation provides a list of vibrational modes and their corresponding frequencies. However, calculated harmonic frequencies are often systematically higher than experimental frequencies. To improve agreement with experimental data, a scaling factor is commonly applied. mdpi.com

To gain a more detailed understanding of the nature of each vibrational mode, a Total Energy Distribution (TED) analysis can be performed. TED analysis decomposes each normal mode into contributions from internal coordinates (stretches, bends, torsions), allowing for an unambiguous assignment of the calculated frequencies to specific molecular vibrations. For this compound, this would be particularly useful for assigning the characteristic C≡C and C=O stretching frequencies. spectroscopyonline.com

Analysis of Electronic Properties and Reactivity Descriptors

Computational methods can provide valuable insights into the electronic properties and reactivity of this compound. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is often a starting point. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The HOMO-LUMO energy gap can provide a qualitative indication of the molecule's kinetic stability and chemical reactivity. acs.org

From the electronic structure, various reactivity descriptors based on conceptual DFT can be calculated. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character. chemrxiv.org

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic or electrophilic attack. rsc.org For this compound, this analysis could predict whether a nucleophile would preferentially attack the carbonyl carbon of the ester or the sp-hybridized carbons of the alkyne. This information is valuable for understanding and predicting the molecule's behavior in chemical reactions.

Absence of Published Research Data Precludes Article Generation

A thorough investigation for published computational and theoretical chemistry studies focusing solely on the chemical compound this compound has revealed a significant lack of available research data. Despite extensive searches for detailed findings related to the compound's quantum chemical properties, no specific scholarly articles or datasets were identified that would allow for the creation of the requested scientific article.

The user's instructions specified a detailed article structured around advanced computational analyses, including:

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Fukui Functions and Site Selectivity Prediction

Conformational Landscape and Energy Minima Studies

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

These analyses require dedicated computational studies, typically employing methods like Density Functional Theory (DFT), to be performed on the specific molecule . The generation of "thorough, informative, and scientifically accurate content," complete with data tables and detailed research findings as requested, is contingent upon the existence of such peer-reviewed and published work.

As no specific data for this compound could be located in the public domain, it is not possible to generate an article that adheres to the user's strict outline and content requirements without resorting to speculation or fabricating data, which would violate the principles of scientific accuracy. Therefore, the requested article cannot be produced at this time.

Applications of 4 Pentyn 1 Yl Acetate in Chemical Science and Industry

Role as a Key Intermediate in Complex Organic Synthesis

The dual functionality of 4-pentyn-1-yl acetate (B1210297) allows it to serve as a linchpin in multi-step synthetic sequences. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions like coupling, alkylation, and cycloaddition, while the acetate group can be hydrolyzed to reveal a primary alcohol, offering another site for modification or linkage. Often, its precursor, 4-pentyn-1-ol (B147250), is used directly in syntheses, with the understanding that the acetate is an easily accessible and stable derivative.

The carbon backbone of 4-pentyn-1-yl acetate is an ideal starting point for the synthesis of various insect pheromones, which are often long-chain acetates, alcohols, or aldehydes with specific double bond geometries. The terminal alkyne can be elaborated into longer carbon chains, and the triple bond can be selectively reduced to form either a cis (Z) or trans (E) double bond, a critical feature for biological activity. The acetate group is either retained in the final product or hydrolyzed to the corresponding alcohol. For instance, the closely related precursor 4-pentyn-1-ol is a documented starting material for the sex pheromones of the potato tuber moth (Phthorimaea operculella). In these syntheses, the alkyne portion of the molecule is coupled with other fragments to build the characteristic carbon chain of the pheromone.

Table 1: Use of the 4-Pentyn-1-ol/acetate Scaffold in Pheromone Synthesis

| Target Pheromone/Intermediate | Pest Species | Role of 4-Pentyn-1-ol/acetate |

| Pheromone Intermediates | Potato Tuber Moth (Phthorimaea operculella) | Starting material for coupling reactions to build the pheromone backbone. |

| (Z)-7-Hexadecen-1-yl acetate | General Lepidopteran Pests | The dianion of 4-pentyn-1-ol is used in an alkylation reaction to form a key undecynol intermediate. |

| (4E,10Z)-4,10-Tetradecadienyl acetate | Apple Leafminer Moth (Phyllonorycter ringoniella) | 4-Pentynol is used as the foundational C5 building block in a stereoselective synthesis. |

The structural motifs accessible from this compound are present in various biologically active molecules. Its utility as a versatile chemical intermediate extends to the creation of intricate pharmaceutical precursors. A notable example is the use of its parent alcohol, 4-pentyn-1-ol, as a reactant in the synthesis of (+)-Serinolamide A. chemicalbook.com (+)-Serinolamide A is recognized for its activity as a cannabinoid CB1 receptor agonist, highlighting the role of this simple C5 building block in constructing compounds with significant pharmacological relevance. chemicalbook.com

The total synthesis of complex natural products often relies on a strategy of piecing together smaller, readily available building blocks. This compound and its derivatives serve this purpose effectively. The parent compound, 4-pentyn-1-ol, has been employed as a starting reagent in the stereoselective total synthesis of ieodomycin A and B, which are antimicrobial metabolites isolated from marine sources. chemicalbook.com This application underscores the compound's importance in providing a reliable and modifiable fragment for constructing the intricate and often stereochemically rich architectures of natural products. chemicalbook.com

Contributions to Fragrance and Flavor Chemistry

While many acetate esters are known for their characteristic fruity and floral scents, the specific organoleptic properties of this compound are not widely documented in publicly available fragrance and flavor literature. Related compounds, such as 4-penten-1-yl acetate (the alkene analogue), are described as having green, weedy, and vegetable-like notes. flavscents.comthegoodscentscompany.com However, the presence of the alkyne triple bond in this compound significantly alters its electronic structure and shape, and therefore its sensory properties are expected to be different. Its direct application or contribution to the fragrance and flavor industry is not established.

Advanced Materials and Polymer Science

The terminal alkyne of this compound is a key functional group for its application in modern materials science, particularly in the field of "click chemistry."

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097).

This compound is an ideal building block for this reaction. It can be used to introduce alkyne functionality into a polymer or material system. For example, it can be attached to a polymer backbone or used to functionalize the surface of a material. This appended alkyne then serves as a reactive "handle" that can be "clicked" with an azide-functionalized molecule, polymer, or biomolecule. This powerful strategy is used to:

Create Graft Copolymers: An alkyne-functionalized polymer (made using a monomer like this compound) can have azide-terminated polymer chains grafted onto it.

Form Polymer Networks and Hydrogels: Bifunctional molecules containing two alkynes can be reacted with multifunctional azides to create cross-linked polymer networks with well-defined structures.

Surface Modification: Surfaces can be functionalized with alkyne groups, allowing for the subsequent attachment of azide-containing molecules to tailor surface properties like hydrophilicity or to attach specific ligands.

Table 2: Role of this compound in Click Chemistry

| Application Area | Mechanism | Resulting Structure |

| Polymer Synthesis | CuAAC reaction between the alkyne of the acetate and an azide-functionalized monomer or polymer. | Block copolymers, graft copolymers, dendrimers. |

| Hydrogel Formation | Cross-linking of multi-azide polymers with molecules containing two or more alkyne groups. | Well-defined, near-ideal polymer network structures. |

| Materials Functionalization | Attachment of the alkyne group to a surface, followed by reaction with an azide-tagged molecule. | Covalently modified surfaces with tailored properties. |

Derivatization for Surface Modification and Bioconjugation

The chemical structure of this compound, specifically its terminal alkyne group (a carbon-carbon triple bond at the end of the molecule), makes it a valuable substrate for derivatization, particularly in the fields of surface modification and bioconjugation. This reactivity is primarily harnessed through a set of highly efficient and specific reactions known as "click chemistry."

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins a terminal alkyne, like the one in this compound, with a molecule containing an azide group to form a stable triazole linkage. The process is highly efficient, proceeds under mild, often aqueous conditions, and is extremely selective, meaning it does not interfere with most other functional groups found in biological systems.

Surface Modification: By first treating a surface (e.g., nanoparticles, polymers, or sensor chips) with molecules that have azide groups, this compound can then be "clicked" onto it. This process allows for the precise engineering of surface properties. The acetate group can then be hydrolyzed to reveal a primary alcohol, providing a different functionality for further modification or for altering surface characteristics like hydrophilicity. This tailored modification is crucial for developing advanced materials in fields like nanotechnology and materials science.

Bioconjugation: In bioconjugation, the goal is to link molecules to biological targets such as proteins, peptides, or nucleic acids. A biomolecule can be modified to include an azide group. Subsequently, this compound can be attached to it via the CuAAC reaction. This enables the introduction of a small, versatile chemical handle onto a large biomolecule. This handle can be used for various applications, including attaching fluorescent dyes for imaging, linking therapeutic agents for targeted drug delivery, or immobilizing proteins onto surfaces for diagnostic assays. The relatively small size of this compound is advantageous as it is less likely to disrupt the natural function of the biomolecule it is attached to.

Biological Relevance and Metabolic Pathways

While direct metabolic pathways for this compound are not extensively documented, its constituent parts, the acetate and alkyne functionalities, have relevance in biological systems. Acetate is a central molecule in metabolism, serving as a precursor to acetyl-CoA, which is fundamental for both energy production through the citric acid cycle and for the biosynthesis of lipids. Engineered metabolic pathways have been constructed in microorganisms to enhance the utilization of acetate as a carbon source for bio-applications.

Although this compound itself is not commonly cited as a natural metabolite, structurally similar compounds are. For instance, avocadyne (B107709) 1-acetate (2,4-dihydroxyheptadec-16-yn-1-yl acetate), which also contains an alkyne and an acetate ester, is a known metabolite involved in fatty acid metabolism. Furthermore, the closely related compound 4-penten-1-yl acetate (containing a double bond instead of a triple bond) has been identified as a metabolite. The presence of these related natural compounds suggests that pathways for processing molecules with such structures exist in nature.

Antimicrobial Potential: Various acetate esters have demonstrated significant antimicrobial properties. For example, simple esters like ethyl acetate and butyl acetate are effective against a range of bacteria and fungi, with studies showing a Minimum Inhibitory Concentration (MIC) of ≤5% for strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. The antimicrobial action is often attributed to their ability to disrupt cell membranes or interfere with essential cellular processes. In more complex molecules, the ester group can influence the compound's solubility and ability to penetrate microbial cells, thereby modulating the activity of other functional groups. For instance, acetylated derivatives of dihydroquercetin have shown antimicrobial behavior against S. aureus and P. acnes.

Antioxidant Potential: The antioxidant activity of ester derivatives is also well-documented. Esterification of compounds like cinnamic and hydroxycinnamic acids can modify their ability to scavenge free radicals. Studies have shown that while the parent acids (e.g., cumaric and ferulic acid) may have higher intrinsic radical-scavenging activity, their ester derivatives can still demonstrate potent antioxidant effects. In a study on dihydroquercetin derivatives, 7,3',4'-triacetyldihydroquercetin was found to have significant antioxidant activity, though generally lower than the parent compound. The esterification can alter the electronic properties and stability of the molecule, which in turn affects its antioxidant capacity.

Bioactivity of Selected Ester Derivatives

| Compound/Extract | Type of Bioactivity | Key Finding | Source |

|---|---|---|---|

| Ethyl Acetate / Butyl Acetate | Antimicrobial | Exhibited a Minimum Inhibitory Concentration (MIC) of ≤5% against various bacteria and fungi, including S. aureus and C. albicans. | |

| 7,3',4'-triacetyldihydroquercetin | Antioxidant | Showed potent antioxidant activity with an IC50 value of 56.67 ± 4.79 μg/mL in a DPPH assay. | |

| 7,3',4'-triacetyldihydroquercetin | Antimicrobial | Exhibited antimicrobial behavior against S. aureus and P. acnes. | |

| Cumaric Acid C10-Ester | Antioxidant | Demonstrated the ability to scavenge superoxide (B77818) anion and hydrogen peroxide radicals. | |

| Ethyl Acetate Extract of Xerophyta spekei | Antibacterial | Showed notable activity against Gram-positive microbes like B. subtilis and S. aureus. |

While this compound has not been specifically reported, a closely related structural analog, 4-penten-1-yl acetate , has been identified as a volatile component in propolis, a resinous mixture that honeybees produce from plant exudates. Propolis is known for its complex chemical composition and biological activities.

The volatile fraction of propolis contributes to its aroma and its biological properties. Chemical analysis of propolis from different geographical regions reveals significant diversity in its volatile compounds. In a study of Chinese propolis, high amounts of 4-penten-1-yl acetate were found, along with other compounds like 3-methyl-3-butene-1-ol and the sesquiterpene α-longipinene. These hemiterpene alcohols and their esters are considered typical metabolites of poplar trees, which are a common source of resin for bees. The identification of 4-penten-1-yl acetate in these natural profiles highlights that C5 acetate esters are produced through biological processes in the plant kingdom and collected by bees.

Identification of a Related Compound in Propolis

| Compound Identified | Natural Source | Geographic Origin of Source | Associated Compounds | Source |

|---|---|---|---|---|

| 4-Penten-1-YL acetate | Propolis | China | 3-methyl-3-butene-1-ol, 3-methyl-2-butene-1-ol, α-longipinene |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Transformations of 4-Pentyn-1-YL Acetate (B1210297)

The reactivity of the terminal alkyne and ester functionalities in 4-pentyn-1-yl acetate is a fertile ground for the development of novel catalytic systems. Research is moving towards catalysts that offer higher efficiency, selectivity, and broader substrate scope for transforming this molecule.

Future research will likely focus on:

Heterogeneous and Recyclable Catalysts: There is a significant push to replace homogeneous catalysts with solid-supported versions to simplify product purification and catalyst reuse. nih.govnih.gov Systems like metal nanoparticles supported on graphitic carbon, metal-organic frameworks (MOFs), and polysiloxane-encapsulated catalysts are being explored for various alkyne functionalizations, including halogenation, coupling reactions, and hydrosilylation. nih.gov These approaches offer a greener and more economical route for the transformation of molecules like this compound.

First-Row Transition Metal Catalysis: While precious metals like palladium, ruthenium, and gold are effective, their cost and toxicity are significant drawbacks. nih.gov Consequently, there is growing interest in developing catalytic systems based on more abundant and benign first-row transition metals such as copper, iron, and cobalt. mdpi.comresearchgate.net Copper-based catalysts, for instance, have shown excellent activity and stability in the carboxylation of terminal alkynes with CO2. mdpi.com

Dual-Functional Catalysis: Systems that can selectively activate either the alkyne or the ester group, or even both in a controlled manner, are highly sought after. For example, a catalyst could facilitate the hydration of the alkyne to a ketone, followed by an intramolecular reaction with the ester. N-Heterocyclic carbene (NHC)-palladium systems are recognized for their efficiency in various alkyne transformations, including coupling and cyclization reactions, and represent a promising avenue. rsc.org

A comparison of potential catalytic strategies for terminal alkyne transformations is presented below.

| Catalytic Approach | Target Transformation | Potential Catalyst Type | Key Advantages |

| Carboxylation | R-C≡CH + CO₂ → R-C≡C-COOH | Copper-based catalysts, Silver-containing catalysts | Utilization of CO₂ as a C1 source, high selectivity. mdpi.com |

| Hydration | R-C≡CH + H₂O → R-CO-CH₃ | First-row transition metal complexes (Fe, Co, Cu) | Avoids costly and toxic noble metals, can be regioselective. researchgate.net |

| Halogenation | R-C≡CH + X₂ → R-C≡C-X | Nano-Ag/graphitic carbon nitride | High efficiency, recyclable catalyst system. nih.gov |

| Coupling Reactions | Sonogashira, A³ Coupling, Homocoupling | Palladium complexes, Silica-copper nanocatalysts | Formation of C-C bonds, synthesis of complex molecules. nih.govrsc.org |

| Hydrosilylation | R-C≡CH + H-SiR'₃ → R-CH=CH-SiR'₃ | Polysiloxane-stabilized platinum nanoparticles | Mild and efficient, synthesis of vinyl silanes. nih.gov |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, future research will prioritize the development of more environmentally benign methodologies.

Key areas of exploration include:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Catalytic additions across the triple bond, such as hydration and hydrothiolation, are inherently atom-economical. nih.govresearchgate.net

Green Solvents and Solvent-Free Conditions: Reducing the reliance on volatile and hazardous organic solvents is a primary goal. Research into performing reactions in water, supercritical CO₂, or under solvent-free conditions is expanding. mdpi.comresearchgate.net For example, sulfamic acid has been used as a recyclable catalyst for the hydrothiolation of alkynes in a metal- and solvent-free method. nih.gov

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption.

Renewable Feedstocks: While not directly related to the transformations of this compound, the ultimate green goal would be to derive the starting materials for its synthesis from renewable biomass sources.

The table below summarizes green chemistry strategies applicable to the chemistry of this compound.

| Green Chemistry Principle | Application to this compound | Example Research Direction |

| Waste Prevention | Use of recyclable catalysts to minimize waste streams. | Development of magnetic nanoparticle-supported catalysts for easy separation. |

| Atom Economy | Maximize incorporation of reactants into the product. | Catalytic addition reactions like hydration or carboxylation. mdpi.comresearchgate.net |

| Less Hazardous Synthesis | Avoidance of toxic reagents and solvents. | Use of first-row transition metals instead of heavy metals. researchgate.net |

| Design for Energy Efficiency | Reduce energy consumption in reactions. | Microwave-assisted synthesis and transformations. |

| Use of Renewable Feedstocks | Sourcing starting materials sustainably. | Biocatalytic routes to synthesize precursors of 4-pentyn-1-ol (B147250). |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. | Development of chemoselective catalysts that target one functional group. |

Advanced Applications in Chemical Biology and Drug Discovery beyond Precursor Roles

The terminal alkyne group of this compound is not just a handle for synthetic transformations; it is a functional group with significant potential in biological applications, moving beyond its role as a simple synthetic intermediate.

Emerging research avenues in this area include:

Bioorthogonal Chemistry: The terminal alkyne is a key partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This allows this compound to be used as a reporter molecule to tag biomolecules (proteins, nucleic acids, etc.) that have been metabolically engineered to contain an azide (B81097) group.

Vibrational Probes: The carbon-carbon triple bond stretch occurs in a region of the vibrational spectrum (infrared and Raman) that is relatively free from interference from biological molecules. acs.orgnih.gov This "clear window" allows molecules containing a terminal alkyne, like this compound, to be used as site-specific vibrational probes to study protein structure, dynamics, and local environments within cells. acs.orgnih.gov The frequency of the alkyne stretch is sensitive to its local environment, providing valuable biochemical information. nih.gov

Covalent Inhibitors: Contrary to the long-held belief that terminal alkynes are relatively inert under physiological conditions, recent studies have shown they can act as "warheads" that react selectively with cysteine residues in the active sites of certain enzymes. nih.govacs.orgubiqbio.com This discovery opens the door for designing highly specific covalent inhibitors for therapeutic targets, such as deubiquitinating enzymes (DUBs) and caspases. nih.govacs.org this compound could serve as a fragment or lead compound in the development of such targeted therapies. The reaction forms a stable vinyl thioether linkage, effectively and irreversibly blocking the enzyme's activity. nih.govubiqbio.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

Future integration of AI and ML will likely involve:

Predictive Reaction Modeling: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. medium.com This can help chemists identify the optimal catalysts, solvents, and conditions for a desired reaction of this compound, saving significant time and resources compared to traditional trial-and-error experimentation. resolvemass.camedium.com

Catalyst Design and Discovery: AI can accelerate the search for novel, high-performance catalysts. mpg.deresearchgate.netscispace.com By analyzing the relationship between catalyst structure and activity, ML models can screen vast virtual libraries of potential catalysts to identify promising candidates for specific transformations of terminal alkynes. researchgate.netyoutube.com For example, machine learning can map the surface structure and activity landscape of bimetallic catalysts for reactions like CO₂ reduction. acs.org

Functional Polymer and Materials Design: this compound can serve as a functional monomer in polymerization reactions. AI can be used to design new polymers with tailored properties. techexplorist.comtechnologynetworks.com By inputting desired characteristics (e.g., thermal stability, biodegradability, conductivity), ML models can predict the polymer structures most likely to exhibit those properties, guiding synthetic efforts towards innovative materials for applications ranging from medical implants to electronics. techexplorist.comstmjournals.com This predictive capability is a game-changer for developing sustainable polymers with minimized ecological footprints. medium.com

Q & A

Q. What are the established laboratory synthesis protocols for 4-Pentyn-1-yl acetate, and how can purity be validated?

- Methodological Answer : this compound (CAS 14604-46-7) is synthesized via esterification of 4-pentyn-1-ol with acetyl chloride or acetic anhydride under acidic catalysis. Key steps include:

- Reaction Setup : Use anhydrous conditions to minimize hydrolysis.

- Purification : Distillation under reduced pressure (e.g., 60–80°C at 10–15 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Purity Validation : Confirm via gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy (e.g., δ ~2.05 ppm for the acetate methyl group, δ ~1.8–2.2 ppm for alkynyl protons) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., acetate carbonyl at ~170 ppm in C NMR) and alkynyl carbons (~70–85 ppm).

- IR Spectroscopy : C≡C stretch (~2100–2260 cm) and ester C=O (~1740 cm) confirm structure .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 43 for acetyl ion) validate identity .

Q. What are the critical physicochemical properties of this compound for experimental design?

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 126.16 g/mol | |

| Boiling Point | ~139–142°C (estimate) | |

| Solubility | Low in water; miscible in organic solvents (e.g., DCM, THF) |

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity in this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., ZnCl) to minimize side reactions (e.g., alkyne oligomerization) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize temperature and stoichiometry.

- Scale-Up Challenges : Address exothermicity by controlled reagent addition and cooling .

Q. What computational approaches are suitable for modeling the reactivity of this compound in click chemistry?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model alkyne-azide cycloadditions. Key parameters include HOMO-LUMO gaps and transition-state energies.

- Solvent Effects : Simulate polarity (e.g., COSMO-RS) to predict reaction rates in different media .

- Docking Studies : Explore binding interactions in catalytic systems (e.g., Cu(I) complexes) .

Q. How should researchers address contradictions in reported alkynyl ester stability data?

- Methodological Answer :

- Systematic Replication : Reproduce studies under identical conditions (e.g., inert atmosphere, moisture control) .

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis, oxidation) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to resolve outliers .

Q. What strategies enhance the application of this compound in polymer chemistry?

- Methodological Answer :

- Chain Transfer Agent (CTA) Design : Incorporate into RAFT polymerization; monitor molecular weight distribution via GPC .

- Crosslinking Studies : Evaluate thermal stability (TGA) and mechanical properties (DMA) of resulting networks .

Data Management and Reproducibility

Q. How can raw data from this compound experiments be standardized for sharing?

- Methodological Answer :

- FAIR Principles : Use platforms like Zenodo to upload spectra (NMR, IR), chromatograms, and crystallographic data (if applicable) with metadata .

- Electronic Lab Notebooks (ELNs) : Record reaction parameters (e.g., pH, stirring rate) in standardized templates .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.